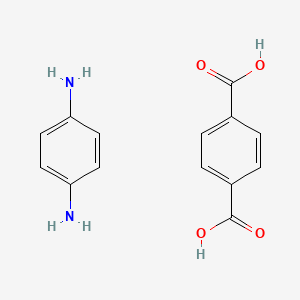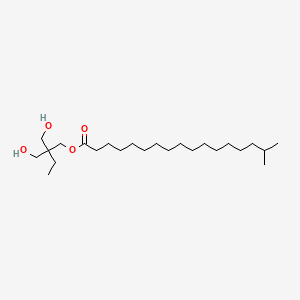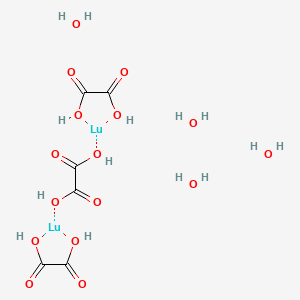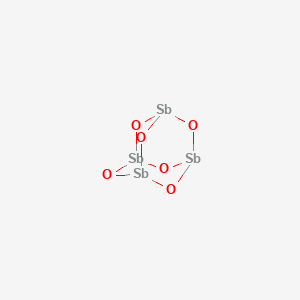
Tetraantimony hexaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraantimony hexaoxide is an inorganic compound with the chemical formula
Sb4O6
. It is a notable compound in the field of chemistry due to its unique properties and applications. The molecular weight of this compound is 583.036 g/mol . This compound is composed of antimony and oxygen, and it exists in different crystalline forms.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraantimony hexaoxide can be synthesized through the controlled oxidation of antimony. One common method involves heating antimony in the presence of oxygen. The reaction can be represented as:
4Sb+3O2→Sb4O6
Industrial Production Methods: In industrial settings, the production of this compound typically involves the oxidation of antimony trioxide (
Sb2O3
) in a controlled environment. The process requires precise temperature control to ensure the formation of the desired oxide without further oxidation to higher oxides.Analyse Chemischer Reaktionen
Types of Reactions: Tetraantimony hexaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- this compound can be further oxidized to form antimony pentoxide (
Oxidation: Sb2O5
) using strong oxidizing agents such as nitric acid.Reduction: It can be reduced back to elemental antimony using reducing agents like hydrogen gas or carbon monoxide.
Substitution: In the presence of halogens, this compound can form halide compounds.
Major Products Formed:
- Oxidation: Antimony pentoxide (
Sb2O5
) - Reduction: Elemental antimony (
Sb
) - Substitution: Antimony halides (e.g.,
SbCl3
)
Wissenschaftliche Forschungsanwendungen
Tetraantimony hexaoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other antimony compounds and as a catalyst in various chemical reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of flame retardants, ceramics, and glass.
Wirkmechanismus
The mechanism by which tetraantimony hexaoxide exerts its effects is primarily through its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are related to its interaction with other chemical species, leading to the formation of various antimony compounds.
Vergleich Mit ähnlichen Verbindungen
- Antimony trioxide ( ): A lower oxide of antimony with different crystalline forms.
- Antimony pentoxide ( ): A higher oxide of antimony with strong oxidizing properties.
- Antimony tetroxide (
Sb2O4
): Another oxide of antimony with distinct properties.
Uniqueness: Tetraantimony hexaoxide is unique due to its intermediate oxidation state and its ability to participate in a variety of chemical reactions. Its versatility in redox reactions and its applications in different fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
72926-13-7 |
|---|---|
Molekularformel |
O6Sb4 |
Molekulargewicht |
583.04 g/mol |
IUPAC-Name |
2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrastibatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/6O.4Sb |
InChI-Schlüssel |
YEAUATLBSVJFOY-UHFFFAOYSA-N |
Kanonische SMILES |
O1[Sb]2O[Sb]3O[Sb]1O[Sb](O2)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


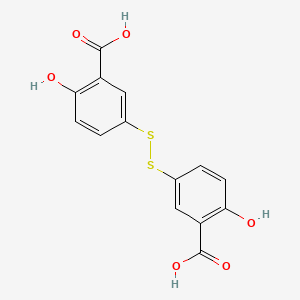
![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
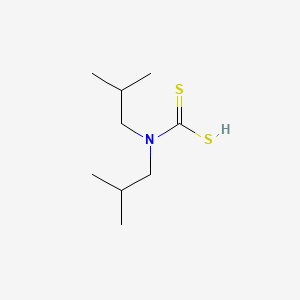
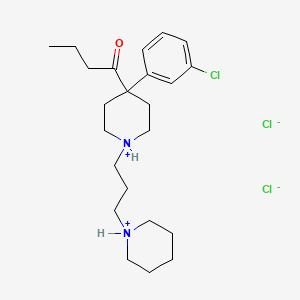
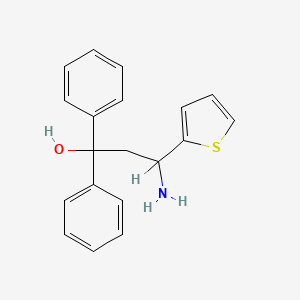
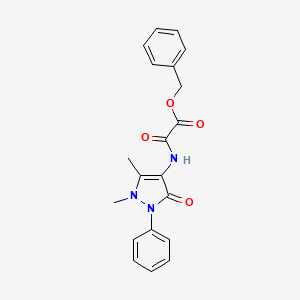
![Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester](/img/structure/B13758347.png)
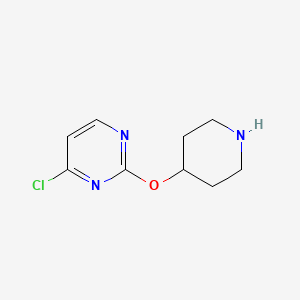
![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)

